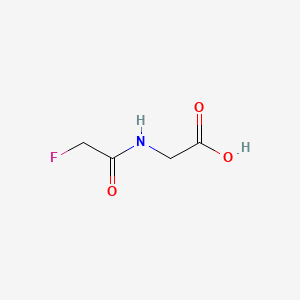
Monofluoroacetylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monofluoroacetylglycine is a chemical compound with the molecular formula C4H6FNO3. It is a derivative of glycine, where one of the hydrogen atoms in the acetyl group is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monofluoroacetylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Monofluoroacetylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Monofluoroacetylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which monofluoroacetylglycine exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Fluoroacetate: Another fluorine-containing derivative of acetic acid.
Fluoroglycine: A fluorinated derivative of glycine.
Fluoroacetamide: Similar in structure but with an amide group instead of an acetyl group
Uniqueness: Monofluoroacetylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
6320-19-0 |
|---|---|
Molecular Formula |
C4H6FNO3 |
Molecular Weight |
135.09 g/mol |
IUPAC Name |
2-[(2-fluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H6FNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
InChI Key |
ZYERCKJNPUGFTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)
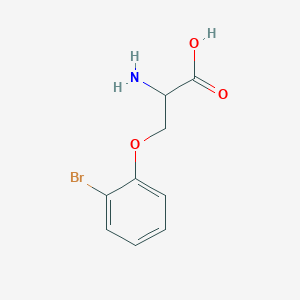
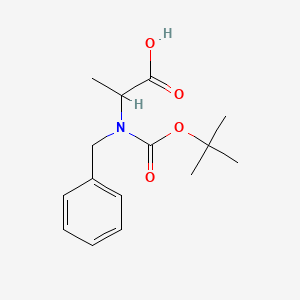
![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)
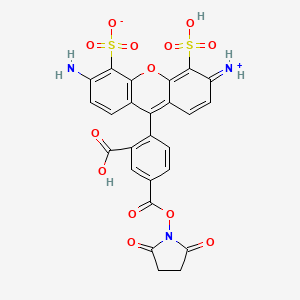
![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)
![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
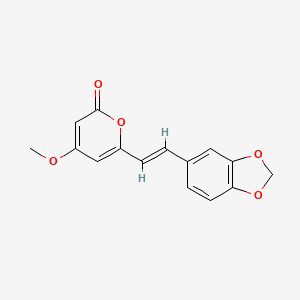
![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)


